3-ATA

Description

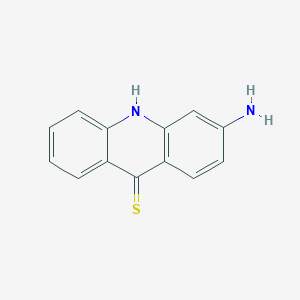

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-10H-acridine-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMSGVQQFOFVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394371 | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129821-08-5 | |

| Record name | 3-Aminothioacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9(10H)-thioacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 10h Acridine 9 Thione

Established Synthetic Routes to the Acridinethione Core Structure

The construction of the 3-amino-10H-acridine-9-thione scaffold involves the initial formation of the acridine (B1665455) ring system, followed by the introduction of the thione and amino functionalities.

The general synthesis of 9(10H)-acridinethiones often starts from the corresponding 9(10H)-acridone. A common and direct method involves the thionation of 9(10H)-acridone. This transformation can be achieved by heating the acridone (B373769) with a sulfurating agent such as phosphorus pentasulfide or Lawesson's reagent. ijddr.in For instance, heating acridone with sulfur and phosphorus can yield 9(10H)-acridinethione. ijddr.initmedicalteam.pl

Another approach involves the reaction of 9-chloroacridine (B74977) derivatives with a source of sulfur. For example, 1-nitro-9-(3-dimethylaminopropylamino)-acridine can react with hydrogen sulfide (B99878) in pyridine (B92270) to yield 9-acridanthione (B1227476) derivatives. clockss.org

The general structure of 9(10H)-acridinethione is characterized by a tricyclic aromatic system with a thione group at position 9. lookchem.com

Table 1: Common Reagents for the Synthesis of 9(10H)-Acridinethiones

| Starting Material | Reagent(s) | Product | Reference |

| 9(10H)-Acridone | Phosphorus pentasulfide / Lawesson's reagent | 9(10H)-Acridinethione | ijddr.in |

| 9(10H)-Acridone | Sulfur and Phosphorus | 9(10H)-Acridinethione | ijddr.initmedicalteam.pl |

| 1-Nitro-9-(3-dimethylaminopropylamino)-acridine | Hydrogen sulfide in pyridine | 9-Acridanthione derivative | clockss.org |

The introduction of the amino group at the 3-position can be accomplished at different stages of the synthesis. One strategy is to start with a pre-functionalized precursor. For example, the synthesis can begin with an appropriately substituted anthranilic acid derivative that already contains a protected amino group or a nitro group that can be later reduced.

Alternatively, nitration of the acridone or acridinethione core, followed by reduction, is a viable pathway. The reduction of a nitroacridone to an aminoacridone can be carried out using reagents like tin and hydrochloric acid or through catalytic hydrogenation over Raney nickel. ijddr.in This aminoacridone can then be converted to the corresponding aminothione as described in the previous section.

The direct synthesis of 3-amino-10H-acridine-9-thione has been reported, and the compound is commercially available as a research chemical. clearsynth.comchemicalbook.comnih.gov

Derivatization Strategies and Functional Group Transformations

The 3-amino-10H-acridine-9-thione molecule possesses two primary reactive sites: the amino group at position 3 and the thione moiety at position 9. These sites allow for a wide range of chemical modifications to generate a library of derivatives with potentially enhanced or novel properties.

The amino group at position 3 is a versatile handle for derivatization. Standard reactions for primary aromatic amines can be employed, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

The thione group at position 9 is also a key site for chemical transformations. It exists in tautomeric equilibrium with the corresponding thiol form (9-mercaptoacridine). researchgate.netresearchgate.net This allows for reactions at both the sulfur and carbon atoms.

S-Alkylation: The thiol tautomer can be readily alkylated at the sulfur atom using alkyl halides in the presence of a base to form 9-(alkylthio)acridine derivatives.

Oxidation: The thione can be oxidized to the corresponding sulfoxide (B87167) or sulfone.

Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions. For instance, photochemical [2+2] cycloadditions with alkenes can lead to the formation of spirothietanes. beilstein-journals.org

Conversion to 9-iminoacridines: The thione can be converted to an imine through reaction with amines.

Conversion back to Acridone: The thione can be converted back to the corresponding acridone (the oxygen analog) through various oxidative or hydrolytic methods.

The introduction of various functional groups at positions 3 and 9 can have profound effects on the electronic properties and reactivity of the entire acridine ring system.

Electronic Effects: Electron-donating groups (like the amino group) at position 3 increase the electron density of the ring system, potentially influencing its ability to intercalate with DNA. nih.gov Conversely, electron-withdrawing groups can decrease the electron density. Modifications at the thione group, such as conversion to a thioether, will also alter the electronic nature of the C9 position.

Steric Effects: The size and conformation of substituents at both positions can influence the planarity of the acridine ring and its ability to interact with biological targets. clockss.org For example, bulky groups at the 3-amino position or large S-alkyl groups at position 9 could sterically hinder intercalation.

Hydrogen Bonding: The N-H protons of the amino group and the N10-H proton can participate in hydrogen bonding, which is crucial for intermolecular interactions and solubility. ijddr.initmedicalteam.pl Derivatization of the amino group can alter these hydrogen bonding capabilities.

The interplay of these electronic and steric effects, modulated through derivatization, is a key strategy in the rational design of acridine-based compounds with specific biological activities.

Green Chemistry Approaches in 3-Amino-10H-acridine-9-thione Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For the synthesis of pharmacologically significant scaffolds like 3-amino-10H-acridine-9-thione, green chemistry principles offer pathways to reduce waste, minimize energy consumption, and avoid hazardous substances. Key green approaches applicable to the synthesis of acridine derivatives, and by extension 3-amino-10H-acridine-9-thione, include multicomponent reactions in eco-friendly solvents, as well as microwave and ultrasound-assisted synthesis. These techniques are notable for their efficiency, shorter reaction times, and often higher yields compared to conventional methods. researchgate.netbeilstein-journals.orgmdpi.com

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy, combining three or more reactants in a single step to form a complex product, thus minimizing solvent waste and purification steps. researchgate.netfrontiersin.org The synthesis of related acridinedione derivatives has been successfully achieved through one-pot condensation of aldehydes, dimedone, and an amine source. researchgate.net Employing green solvents like water or using biodegradable catalysts such as Vitamin B1 further enhances the environmental credentials of these syntheses. researchgate.net For instance, the one-pot synthesis of acridinediones in water has been reported to be high-yielding, clean, and eco-friendly. researchgate.net Another approach involves using L-proline as a catalyst in ethanol, which is considered a greener solvent, for the three-component synthesis of complex acridine derivatives. researchgate.net

Energy-efficient techniques like microwave irradiation and sonication have emerged as powerful tools in green synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to improved yields and purer products. beilstein-journals.orgmdpi.com This technique has been applied to the synthesis of various heterocyclic compounds, including acridines and their precursors. beilstein-journals.orgrsc.org Similarly, ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to accelerate reactions, providing an energy-efficient alternative to conventional heating. mdpi.comijcce.ac.ir This method has been effectively used for synthesizing a variety of heterocyclic structures, offering advantages such as mild reaction conditions, excellent yields, and reduced environmental impact. researchgate.netunito.it

The following tables summarize findings from green synthetic approaches for structurally related acridine and heterocyclic compounds, illustrating the potential of these methods for the synthesis of 3-amino-10H-acridine-9-thione.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds This table presents data for related heterocyclic syntheses to illustrate the advantages of microwave irradiation.

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Spirooxindoles | Conventional (Reflux) | Several hours | 10 | beilstein-journals.org |

| Microwave Irradiation | Minutes | Good | beilstein-journals.org | |

| Synthesis of Pyrazolo[3,4-b]pyridines | Conventional Heating | Longer | Lower | mdpi.com |

| Microwave Irradiation | Shorter | Higher | mdpi.com |

Table 2: Ultrasound-Assisted Green Synthesis of Heterocyclic Derivatives This table showcases the efficiency of ultrasound-assisted methods for synthesizing various heterocyclic compounds.

| Product | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Heteroaryl-acridine-1,8-diones | Ultrasound Irradiation | Water / Ammonium Acetate | Short | Excellent | researchgate.net |

| Xanthene Derivatives | Ultrasound Irradiation | Zn(OAc)2 / Ethanol | 15-45 min | 84-95 | unito.it |

| Azatetracyclic Azides | Ultrasound Irradiation | Chloroform/Water (TBAB) | 2 hours | ~80-90 | mdpi.com |

| Microporous Organic Networks | Ultrasound Irradiation | - | 10 min | >90 | rsc.org |

Table 3: One-Pot Multicomponent Syntheses of Acridine Analogues This table provides examples of green MCRs for compounds structurally related to the acridine core.

| Product | Components | Catalyst/Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Acridinedione Derivatives | Dimedone, Amines, Aromatic Aldehydes | Vitamin B1 / Water | Clean, eco-friendly, simple workup | researchgate.net |

| Spiro[indoline-pyrazolo[3,4-a]acridine]-diones | 1H-Indazol-6-amine, Isatin, Cyclohexane-1,3-diones | L-proline / EtOH | Mild conditions, green solvent, high yield | researchgate.net |

| Acridinediones | Dimedone, Aryl-glyoxals, Ammonium Acetate | Water / Microwave | Good to excellent yields, one-pot | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-amino-10H-acridine-9-thione is anticipated to display a series of signals corresponding to the aromatic protons on the acridine (B1665455) rings, the amine (NH₂) protons, and the proton on the central nitrogen atom (N-H). The chemical shifts of the aromatic protons would likely appear in the downfield region, typically between 7.0 and 9.0 ppm, influenced by the electron-donating amino group and the electron-withdrawing thione group. The protons on the ring bearing the amino group would be expected to show shifts different from those on the unsubstituted ring. The NH₂ protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The N-H proton of the acridine ring is also expected to be a broad singlet, potentially in the range of 11-12 ppm, similar to what is observed in related thione-containing heterocyclic systems chemicalbook.com.

Carbon-13 (¹³C) NMR and Other Heteronuclear NMR Techniques

The ¹³C NMR spectrum would provide crucial information about the carbon framework. A key signal would be that of the C=S (thione) carbon, which is expected to resonate at a very downfield position, typically in the range of 180-200 ppm. For comparison, the C=S carbon in related spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones has been observed in this region researchgate.net. The carbon atoms of the acridine skeleton would appear in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the amino group (C-3) would be shielded compared to its unsubstituted counterpart. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be instrumental in distinguishing between CH, CH₂, and quaternary carbons. Heteronuclear correlation experiments such as HSQC and HMBC would be essential to unambiguously assign all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

The IR spectrum of 3-amino-10H-acridine-9-thione would be characterized by several key absorption bands. The N-H stretching vibrations of the amino group are expected to appear as two distinct bands in the 3450-3250 cm⁻¹ region. The N-H stretch of the acridine ring would likely be observed as a broader band around 3200-3100 cm⁻¹. A significant band corresponding to the C=S stretching vibration should be present in the region of 1250-1020 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also be valuable. The C=S bond, in particular, often gives a strong Raman signal. Aromatic ring breathing modes would also be prominent. Studies on related acridine derivatives have utilized Raman and Surface-Enhanced Raman Spectroscopy (SERS) to investigate molecular structure and adsorption behavior, highlighting the utility of this technique for this class of compounds researchgate.net.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis spectrum, recorded in a suitable solvent, would reveal the electronic transitions within the molecule. Acridine derivatives are known to be chromophoric, and the presence of the amino and thione groups would extend the conjugation and shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent acridine. One would expect to see multiple absorption bands corresponding to π→π* transitions within the aromatic system. For instance, the oxygen analog, 9(10H)-acridone, exhibits a UV absorption maximum around 399 nm lookchem.com. The thione derivative would likely absorb at even longer wavelengths due to the lower energy of the n→π* transition of the C=S group compared to the C=O group.

Fluorescence Spectroscopy for Photophysical Properties

Many acridine derivatives are known for their fluorescent properties lookchem.comresearchgate.netcas.cz. The fluorescence spectrum of 3-amino-10H-acridine-9-thione would provide information on its emission properties. Upon excitation at a wavelength corresponding to one of its absorption maxima, the molecule would be expected to emit light at a longer wavelength (Stokes shift). The quantum yield and fluorescence lifetime would be key parameters characterizing its efficiency as a fluorophore.

Solvatochromic Effects on Emission Characteristics

The photophysical properties of dyes are often sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. Given the presence of both an electron-donating amino group and a polarizable thione group, 3-amino-10H-acridine-9-thione is a strong candidate for exhibiting solvatochromic effects. It is plausible that the molecule would have a larger dipole moment in the excited state than in the ground state. Consequently, in more polar solvents, the emission maximum would be expected to shift to longer wavelengths (a red shift) due to the better stabilization of the more polar excited state. This behavior is common for many fluorescent dyes with intramolecular charge transfer (ICT) character. Studies on other acridine-based dyes have indeed reported significant solvatochromic shifts in their emission spectra researchgate.netsemanticscholar.org.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 3-amino-10H-acridine-9-thione, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.

The electron impact (EI) mass spectrum of 3-amino-10H-acridine-9-thione is expected to show a prominent molecular ion peak [M]⁺. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. These can include the loss of small, stable neutral molecules such as hydrogen sulfide (B99878) (H₂S) or hydrocyanic acid (HCN). The presence of the amino group could lead to the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃) after rearrangement. The acridine ring system itself can undergo fragmentation, leading to characteristic ions corresponding to the stable polycyclic aromatic core. The study of these fragmentation patterns provides valuable information for confirming the structure of the synthesized molecule. In the mass spectra of similar dihydropyrimidinone/thione derivatives, the molecular ion peak is observed in agreement with the molecular weight of the respective compound. jmpas.com

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of 3-amino-10H-acridine-9-thione

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 226 | [C₁₃H₁₀N₂S]⁺ (Molecular Ion) | - |

| 193 | [C₁₃H₉N₂]⁺ | •SH |

| 192 | [C₁₃H₈N₂]⁺ | H₂S |

| 199 | [C₁₂H₇N₂S]⁺ | HCN |

| 180 | [C₁₂H₈N]⁺ | CS, NH₂ |

Note: This table presents a proposed fragmentation pathway for 3-amino-10H-acridine-9-thione based on common fragmentation patterns of nitrogen and sulfur-containing heterocyclic compounds.

Solid-State Structural Characterization via X-ray Crystallography

Interactive Data Table: Hypothetical Crystallographic Data for 3-amino-10H-acridine-9-thione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1017 |

| Z | 4 |

Note: This table contains hypothetical crystallographic data for 3-amino-10H-acridine-9-thione, as specific experimental data was not found in the performed search. The values are representative of similar organic heterocyclic compounds.

Computational and Theoretical Investigations of 3 Amino 10h Acridine 9 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry. These methods allow for the detailed exploration of a molecule's electronic landscape, offering predictions that often correlate strongly with experimental results.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related acridine (B1665455) structures frequently utilize DFT methods, such as the B3LYP functional, to determine the most stable molecular geometries. researchgate.netresearchgate.net These calculations optimize the molecule's structure to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. The stability of the molecule is inferred from its total energy value; a lower energy indicates a more stable configuration. While specific geometric parameters for 3-amino-10H-acridine-9-thione are not detailed in the available literature, the typical output of such a DFT analysis is presented in the table below.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations

| Parameter | Atom Pair/Trio/Quartet | Typical Calculated Value |

| Bond Length | C=S | ~1.65 - 1.70 Å |

| C-N (amino) | ~1.37 - 1.40 Å | |

| N-H (ring) | ~1.01 - 1.03 Å | |

| Bond Angle | C-N-H (amino) | ~118° - 121° |

| C-C-C (aromatic) | ~119° - 121° | |

| Dihedral Angle | H-N-C-C (amino group) | ~0° or ~180° (indicating planarity) |

Note: These values are illustrative for similar heterocyclic thiones and represent the type of data generated from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-amino-10H-acridine-9-thione, the presence of the electron-donating amino group and the electron-withdrawing thione group within the conjugated acridine system is expected to influence the energies of these frontier orbitals significantly. rsc.org

Table 2: Significance of Frontier Molecular Orbital Parameters

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest orbital containing electrons. ossila.com | A higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest orbital without electrons. ossila.com | A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. nih.gov | A small gap suggests the molecule is more polarizable and reactive. researchgate.net |

Theoretical calculations are instrumental in predicting how a molecule will react. By analyzing the calculated electron distribution and atomic charges, researchers can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in related heterocyclic systems, atoms with a partially negative charge, often nitrogen atoms, are predicted to be centers for electrophilic reactions. zsmu.edu.ua Conversely, atoms with a partial positive charge are susceptible to nucleophilic attack. This analysis allows for the prediction of reaction selectivity and helps in designing synthetic pathways. For 3-amino-10H-acridine-9-thione, computational models can map out the electrostatic potential to visualize electron-rich and electron-deficient regions, thereby predicting its reactivity towards different chemical reagents.

Tautomeric Equilibrium Studies (Thione-Thiol Tautomerism)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. 3-amino-10H-acridine-9-thione can exhibit thione-thiol tautomerism, existing in equilibrium between the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C-S-H bond and a C=N bond). researchgate.net

Experimental techniques are vital for confirming the predominant tautomeric form in a given state or solvent. Spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) are particularly powerful for this purpose. researchgate.netmdpi.com Studies on analogous acridine and thione-containing heterocyclic compounds have consistently shown that the thione tautomer is the more prevalent form in various solvents. researchgate.netlpnu.ua These experimental findings are crucial for validating the results obtained from theoretical models.

Computational chemistry provides a framework for modeling the relative stability of tautomers. By calculating the total energy of both the thione and thiol forms of 3-amino-10H-acridine-9-thione, researchers can predict which form is energetically more favorable. These calculations can be performed for the molecule in the gas phase or in different solvents by using continuum solvent models. zsmu.edu.uamdpi.com Theoretical studies on related acridine-9(10H)-one and thione systems, using methods like DFT/B3LYP, have corroborated experimental evidence, showing the thione form to be more stable. researchgate.net The solvent environment can influence the position of the equilibrium, with calculations indicating that while the thione form is most stable in the gas phase and aprotic solvents, polar solvents can reduce the energy difference between the tautomers. zsmu.edu.ua

Table 3: Theoretical Relative Energies of Thione vs. Thiol Tautomers in Different Environments

| Tautomer | Environment | Calculated Relative Energy (kcal/mol) | Predicted Stability |

| Thione | Gas Phase | 0.0 (Reference) | More Stable |

| Thiol | Gas Phase | +5.0 to +10.0 | Less Stable |

| Thione | Aprotic Solvent (e.g., Dioxane) | 0.0 (Reference) | More Stable |

| Thiol | Aprotic Solvent (e.g., Dioxane) | +4.0 to +8.0 | Less Stable |

| Thione | Protic Solvent (e.g., Ethanol) | 0.0 (Reference) | More Stable |

| Thiol | Protic Solvent (e.g., Ethanol) | +2.0 to +5.0 | Less Stable (but stabilized by solvent) |

Note: The energy values are hypothetical and illustrative, based on findings for similar heterocyclic thiones, demonstrating the general trend observed in computational studies. zsmu.edu.ua

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. chemrxiv.orgdrugdesign.org By simulating the movements of atoms and their interactions, MD provides a detailed view of the conformational space available to a molecule, which is essential for understanding its function and interaction with biological targets. chemrxiv.org

While specific molecular dynamics studies focusing exclusively on the conformational analysis of 3-amino-10H-acridine-9-thione are not extensively documented in publicly available literature, the methodology has been widely applied to related acridine derivatives. nih.govcardiff.ac.ukresearchgate.net These studies serve as a valuable reference for postulating the conformational behavior of 3-amino-10H-acridine-9-thione.

Methodology and Expected Findings:

A typical MD simulation protocol for 3-amino-10H-acridine-9-thione would involve the following steps:

System Setup: The 3D structure of the molecule is placed in a simulation box, typically filled with a suitable solvent like water, to mimic physiological conditions.

Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the potential energy of the system, describing the interactions between atoms.

Simulation Run: The simulation is run for a specific duration, often on the nanosecond to microsecond timescale, to allow for sufficient exploration of the molecule's conformational landscape.

For 3-amino-10H-acridine-9-thione, MD simulations would likely reveal the flexibility of the acridine ring system and the rotational freedom of the exocyclic amino and thione groups. The planarity of the acridine core is a key feature influencing its ability to intercalate with DNA, a common mechanism of action for many acridine derivatives. cardiff.ac.uk MD simulations can quantify the degree of this planarity and any deviations that occur due to thermal fluctuations.

The orientation of the 3-amino group is another critical aspect that can be explored. Its hydrogen bonding capabilities and steric profile, which are dependent on its conformation, play a significant role in its interaction with biological macromolecules.

Illustrative Data from MD Simulations of Related Acridine Derivatives:

To illustrate the type of data obtained from such simulations, the following table summarizes typical conformational analysis results for a generic acridine derivative.

| Parameter | Description | Typical Value/Observation |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. | Low RMSD values suggest a stable conformation, while high values indicate significant conformational changes. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule. | Higher RMSF values for the amino and thione substituents would suggest greater flexibility compared to the rigid acridine core. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds, revealing preferred torsional angles and conformational isomers. | Analysis of the dihedral angles involving the amino group would identify its most stable orientations relative to the acridine ring. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for conformational stability and intermolecular interactions. | The amino group can act as a hydrogen bond donor, and the nitrogen and sulfur atoms can act as acceptors. |

Interactive Data Table: Conformational Analysis Parameters

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern their effects.

For 3-amino-10H-acridine-9-thione and its analogues, QSAR and QSPR studies can provide significant insights. While specific models for this exact compound are not widely published, numerous QSAR studies on acridine derivatives offer a framework for how such an analysis would be conducted. nih.govnih.govceon.rs

QSAR Modeling for Biological Activity:

A QSAR study on a series of 3-amino-10H-acridine-9-thione derivatives would typically involve:

Data Set Collection: A series of analogues with varying substituents on the acridine ring would be synthesized, and their biological activity (e.g., anticancer, antimalarial) would be measured. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For 3-amino-10H-acridine-9-thione derivatives, important descriptors would likely include:

Electronic Descriptors: Charges on the amino group, the thione sulfur, and the acridine nitrogen, as well as the dipole moment, which influence electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and specific shape indices, which are critical for fitting into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the compound's lipophilicity and ability to cross cell membranes.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Illustrative QSAR Findings for Acridine Derivatives:

QSPR Modeling for Physicochemical Properties:

QSPR models are developed using a similar approach to QSAR but focus on predicting physicochemical properties such as solubility, melting point, and toxicity. For 3-amino-10H-acridine-9-thione, a QSPR model could predict its aqueous solubility, which is a crucial parameter for drug development.

Illustrative Data Table for a Hypothetical QSAR/QSPR Study:

The following table presents a hypothetical set of descriptors and their potential correlation with the activity of 3-amino-10H-acridine-9-thione analogues.

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | A parabolic relationship is often observed, where optimal lipophilicity is required for cell permeability without excessive non-specific binding. |

| Dipole Moment | Electronic | Higher dipole moments may enhance interactions with polar residues in a target protein. |

| Molecular Volume | Steric | The size of substituents can either enhance or hinder binding to a specific target site. |

| HOMO/LUMO Energies | Electronic | These frontier orbital energies can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Hydrogen Bond Donors/Acceptors | Topological | The number of hydrogen bond donors and acceptors is crucial for specific interactions with biological targets. |

Interactive Data Table: Hypothetical QSAR/QSPR Descriptors

Molecular Mechanisms of Biological Interaction and Enzyme Modulation

Nucleic Acid Interaction Mechanisms

The planar tricyclic structure of the acridine (B1665455) ring is a key feature that facilitates its interaction with DNA. nih.govresearchgate.net This interaction can disrupt the normal architecture and function of the DNA double helix, leading to significant downstream cellular consequences. researchgate.net

Acridine derivatives are well-documented DNA intercalators, molecules capable of inserting themselves between the base pairs of the DNA double helix. researchgate.net This mode of binding is a primary mechanism for compounds in this class. The planar nature of the acridine core allows it to stack between adjacent base pairs, causing local structural distortions in the DNA. researchgate.netosti.gov

Studies on related acridine compounds demonstrate various binding modes. For instance, 9-aminoacridine (B1665356) has been observed to exhibit two distinct intercalative binding modes in complex with nucleotides. osti.gov One mode is nearly symmetric, with the 9-amino group situated in the narrow groove of the DNA, while the other is a more asymmetric binding where the amino group lies in the wide groove. osti.gov These different binding geometries can lead to a "sliding" of the base pairs relative to the intercalated acridine molecule. osti.gov Some acridine derivatives have been designed to act as bis-intercalators, where two acridine rings are linked, allowing them to intercalate at two separate sites on the DNA, inducing more significant conformational changes. researchgate.net Molecular dynamics simulations of some acridine-based hybrids have shown an optimal orientation for intercalation with DNA bases. nih.govresearchgate.net

By intercalating into the DNA helix, acridine compounds can physically obstruct the progression of molecular machinery responsible for DNA replication and transcription. researchgate.netgoogleapis.com The structural distortions, such as unwinding of the helix and changes in length, interfere with the function of enzymes like DNA and RNA polymerases, which need to move along the DNA template. researchgate.net This interference can halt these fundamental processes, thereby inhibiting cell proliferation and function. The inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during replication, is another key aspect of this modulation. researchgate.netresearchgate.net

Enzyme Inhibition Profiles and Molecular Targets

3-amino-10H-acridine-9-thione has been identified as an inhibitor of several key enzymes that are critical for cell cycle progression and the maintenance of genomic integrity. cardiff.ac.uknih.gov Its inhibitory profile includes cyclin-dependent kinases, topoisomerases, and telomerase.

3-amino-10H-acridine-9-thione is recognized as a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). chemicalbook.com CDKs are essential regulators of the cell cycle, and CDK4, in partnership with D-type cyclins, plays a pivotal role in the transition from the G1 (growth) phase to the S (synthesis) phase. nih.govnih.gov By inhibiting CDK4, 3-ATA can prevent the phosphorylation of the retinoblastoma protein (pRB), a key step for releasing the E2F transcription factors that drive the expression of genes necessary for DNA replication. This leads to cell cycle arrest in the G1 phase. nih.govcaymanchem.com

Table 1: Inhibitory Activity of Selected CDK4/6 Inhibitors This table presents IC50 values for known CDK4/6 inhibitors to provide context for the class of enzymes targeted by 3-amino-10H-acridine-9-thione. Data for this compound itself is not publicly available in this format.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Cdk4/6 inhibitor IV | Cdk4/cyclin D1 | 1.5 caymanchem.com |

| Cdk4/6 inhibitor IV | Cdk6/cyclin D1 | 5.6 caymanchem.com |

| Palbociclib | CDK4 | Data varies |

| Ribociclib | CDK4 | Data varies |

| Abemaciclib | CDK4 | Data varies |

Acridine derivatives are known inhibitors of topoisomerases. cardiff.ac.uknih.gov These enzymes are vital for resolving topological problems in DNA, such as supercoiling, that arise during replication, transcription, and recombination. researchgate.netresearchgate.net Topoisomerase II enzymes, including Topoisomerase IIB, function by creating transient double-strand breaks in the DNA to allow another segment of DNA to pass through, after which they reseal the break. researchgate.net

Inhibitors in this class often act as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA. researchgate.net This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. researchgate.net While specific IC50 values for 3-amino-10H-acridine-9-thione against Topoisomerase IIB are not detailed in the available literature, related novel acridine-triazole hybrids have shown potent inhibitory activity. For example, one such derivative, compound 8 in a referenced study, displayed an IC50 of 0.52 µM against Topoisomerase IIB, which was more potent than the reference drug doxorubicin (B1662922) (IC50 0.83 µM). nih.govresearchgate.net

Table 2: Topoisomerase IIB Inhibitory Activity of Acridine-Triazole Hybrids This table shows the inhibitory concentrations of novel acridine derivatives, highlighting the potential of the acridine scaffold as a basis for topoisomerase inhibitors.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 8 (Acridine-triazole-pyrimidine hybrid) | Topoisomerase IIB | 0.52 nih.govresearchgate.net |

| Compound 9 (Acridine-triazole-uracil hybrid) | Topoisomerase IIB | 0.86 nih.gov |

| Doxorubicin (Reference) | Topoisomerase IIB | 0.83 nih.govresearchgate.net |

Telomerase is another enzyme targeted by acridine derivatives. cardiff.ac.uknih.govresearchgate.net This enzyme is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining their length. Telomerase is typically inactive in most somatic cells but is reactivated in a high percentage of cancer cells, contributing to their immortal phenotype. amegroups.org

Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a multitude of cellular processes through phosphorylation. news-medical.net Their dysregulation is often implicated in diseases like cancer, making them a significant target for therapeutic intervention. news-medical.net 3-amino-10H-acridine-9-thione has been identified as an inhibitor of protein kinases, a characteristic shared by many acridine derivatives. cardiff.ac.uknih.govtandfonline.comsemanticscholar.orgresearchgate.net Specifically, it has been reported as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). chemicalbook.comgoogleapis.com CDKs are a family of protein kinases that play a critical role in controlling the cell cycle. nih.govtandfonline.com By inhibiting CDK4, this compound can interfere with the normal progression of the cell cycle, a mechanism that is fundamental to its anticancer potential. nih.govtandfonline.comgoogleapis.com

The inhibitory action of acridine derivatives on protein kinases is a key aspect of their biological effects. researchgate.net This inhibition can disrupt signaling pathways that are essential for cell growth and proliferation. news-medical.net

Cellular Response and Pathway Perturbation Studies (at the molecular level)

The interaction of 3-amino-10H-acridine-9-thione at the molecular level triggers a cascade of cellular responses, leading to significant perturbations in cellular pathways. These responses are central to its observed biological effects, particularly its anticancer properties.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

A significant cellular response to treatment with acridine derivatives, including those structurally related to this compound, is the induction of apoptosis, or programmed cell death, and arrest of the cell cycle. nih.govtandfonline.comresearchgate.netmdpi.com Studies on various cancer cell lines have demonstrated that acridine compounds can halt cell cycle progression, frequently at the G2/M phase. nih.govtandfonline.comrsc.org This arrest prevents the cell from entering mitosis and dividing, ultimately leading to apoptosis. researchgate.net For instance, derivatives of acridine have been shown to cause an accumulation of cells in the G2/M phase in breast cancer (MCF7) and prostate cancer (DU-145) cell lines. nih.govtandfonline.com This cell cycle blockade is a common mechanism for the anticancer activity of many chemotherapeutic agents. d-nb.info The induction of apoptosis is a critical endpoint for anticancer therapies, as it leads to the elimination of malignant cells. researchgate.net

Anti-Multidrug Resistance Characteristics

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. researchgate.net Acridine-based compounds have shown potential in overcoming MDR. researchgate.netresearchgate.net The planar structure of the acridone (B373769) core allows it to act as a substrate for efflux pumps like P-glycoprotein, which are often overexpressed in resistant cancer cells and are responsible for pumping drugs out of the cell. researchgate.net By potentially interacting with these pumps, acridine derivatives may help to restore the efficacy of other chemotherapeutic agents.

General Anticancer Mechanistic Investigations

The anticancer activity of 3-amino-10H-acridine-9-thione and related acridine compounds stems from a combination of molecular mechanisms. researchgate.net A primary mode of action for many acridine derivatives is their ability to intercalate into DNA. semanticscholar.orgmdpi.comresearchgate.net The planar tricyclic structure of the acridine ring system allows it to insert between the base pairs of the DNA double helix. semanticscholar.orgmdpi.com This intercalation can interfere with crucial cellular processes such as DNA replication and transcription, ultimately inhibiting the growth of rapidly dividing cancer cells. researchgate.net

Applications in Chemical Sensing and Molecular Probe Development

Design Principles for Acridinethione-Based Chemosensors

No literature is available that discusses the design principles of chemosensors based on 3-amino-10H-acridine-9-thione.

Development of Chromogenic and Fluorogenic Probes for Specific Analytes

There are no published studies on the development of chromogenic or fluorogenic probes for any analyte using 3-amino-10H-acridine-9-thione.

Mechanistic Understanding of Sensor Selectivity and Sensitivity

As no sensors based on this compound have been developed, there is no information regarding the mechanistic understanding of its selectivity or sensitivity.

Real-Time Detection Systems and Prototype Development

No real-time detection systems or prototypes incorporating 3-amino-10H-acridine-9-thione have been reported.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 3-Amino-10H-acridine-9-thione for Metal Chelation

3-Amino-10H-acridine-9-thione possesses multiple potential donor sites, rendering it a versatile ligand for metal chelation. The primary coordination sites are the nitrogen atom of the amino group and the sulfur atom of the thione group. This N,S donor set allows the ligand to form stable five- or six-membered chelate rings with transition metal ions. The acridine (B1665455) ring's nitrogen atom can also participate in coordination, potentially leading to bidentate or even tridentate chelation, depending on the metal ion's coordination preferences and the reaction conditions.

The electronic properties of the acridine ring system, characterized by extensive π-conjugation, influence the ligand's ability to accept or donate electron density, thereby affecting the stability and electronic structure of the resulting metal complexes. The presence of the amino group, an electron-donating substituent, can enhance the electron density on the acridine nucleus and the thione sulfur, potentially strengthening the metal-ligand bonds.

Studies on analogous thiosemicarbazone ligands, which also feature an N,S donor set, have demonstrated their ability to form stable complexes with a variety of transition metals, including copper, nickel, and palladium. mdpi.com These complexes often exhibit square planar or octahedral geometries. mdpi.com The principles governing the coordination in these systems are directly applicable to 3-amino-10H-acridine-9-thione.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 3-amino-10H-acridine-9-thione can be achieved through standard coordination chemistry techniques. Typically, this involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent, often under reflux to facilitate complex formation. mdpi.comd-nb.info The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. researchgate.net

Characterization of the resulting complexes relies on a suite of analytical and spectroscopic methods. Elemental analysis provides the empirical formula, while molar conductivity measurements in various solvents can help determine the electrolytic or non-electrolytic nature of the complexes. bingol.edu.tr Magnetic susceptibility measurements are crucial for determining the magnetic moment of the complexes, which provides insights into the oxidation state and spin state of the central metal ion. d-nb.info

Table 1: Physicochemical and Analytical Data for Hypothetical Transition Metal Complexes of 3-Amino-10H-acridine-9-thione (L)

| Complex Formula | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) |

| [Cu(L)₂]Cl₂ | Green | 120-140 | 1.7-2.2 |

| [Ni(L)₂]Cl₂ | Red | 120-140 | Diamagnetic |

| [Co(L)₂]Cl₂ | Brown | 120-140 | 4.3-5.2 |

| [Zn(L)₂]Cl₂ | White | 120-140 | Diamagnetic |

Note: This table is illustrative and based on data from complexes with similar N,S-donor ligands. The actual properties may vary.

Spectroscopic and Theoretical Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the geometry of the metal complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the amino (N-H) and thione (C=S) groups upon coordination provide direct evidence of their involvement in bonding with the metal ion. A shift to lower wavenumbers for the ν(C=S) band and changes in the ν(N-H) stretching and bending vibrations are typically observed. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. mdpi.com

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Ni(II) or Zn(II)), NMR spectroscopy can provide detailed structural information. Shifts in the resonance signals of the protons and carbons near the coordination sites (amino and thione groups) compared to the free ligand confirm the coordination. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about the d-d electronic transitions of the metal ion and the intraligand and ligand-to-metal charge transfer (LMCT) transitions. These spectra are instrumental in inferring the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). d-nb.info

Theoretical Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for complementing experimental data. rsc.org These calculations can be used to optimize the geometry of the complexes, predict vibrational frequencies, and analyze the electronic structure and the nature of the metal-ligand bonds. frontiersin.org Theoretical studies on related thiourea (B124793) and thiosemicarbazone complexes have provided valuable insights into their stability and reactivity. mdpi.comnih.gov

Table 2: Key Spectroscopic Data for a Hypothetical [Ni(L)₂]Cl₂ Complex

| Technique | Free Ligand (L) | [Ni(L)₂]Cl₂ Complex | Interpretation |

| IR (cm⁻¹) | ν(N-H): ~3400, 3300ν(C=S): ~1150 | ν(N-H): ~3350, 3250ν(C=S): ~1120ν(Ni-N): ~450ν(Ni-S): ~350 | Shifts indicate coordination through amino N and thione S. Appearance of new bands confirms M-L bond formation. |

| ¹H NMR (ppm) | δ(NH₂): ~5.5 | δ(NH₂): ~6.0 | Downfield shift of amino protons upon coordination. |

| UV-Vis (nm) | λmax: ~280, 390 | λmax: ~285, 410, 520 | Shifts in intraligand bands and appearance of new d-d transition band. |

Note: This table is illustrative and based on data from complexes with similar N,S-donor ligands.

Modulated Biological Activities of Metal Complexes (e.g., DNA binding, enzyme activity)

The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA. mdpi.com Chelation with metal ions can significantly modulate this activity. Metal complexes of 3-amino-10H-acridine-9-thione are expected to exhibit enhanced biological properties compared to the free ligand due to factors like increased lipophilicity and the introduction of a reactive metal center.

Table 3: Comparative Biological Activity Data

| Compound/Complex | DNA Binding Constant (Kb, M⁻¹) | Enzyme Inhibition (IC₅₀, µM) |

| 3-Amino-10H-acridine-9-thione (L) | Variable | CDK4: Reported activity chemicalbook.com |

| Hypothetical [Cu(L)₂]Cl₂ | Expected to be > 10⁵ | Potentially enhanced inhibition |

| Hypothetical [Ni(L)₂]Cl₂ | Expected to be > 10⁵ | Potentially enhanced inhibition |

Note: This table is illustrative and based on data from related compounds. IC₅₀ values are highly dependent on the specific enzyme and assay conditions.

Catalytic Applications and Contributions to Material Science

Role as a Sensitizer in Photochemical Processes

Acridine (B1665455) derivatives are widely recognized for their photosensitizing properties, a function where a molecule absorbs light and transfers the energy to another molecule, thereby initiating a photochemical reaction. researchgate.net Compounds like 9-phenylacridine (B188086) and the well-known dye Acridine Orange have been studied for their photosensitizing actions. bohrium.comtandfonline.com

Specifically, amino-substituted acridines have shown significant promise in this area. Proflavine, which is 3,6-diaminoacridine, is employed as a photosensitizer biocatalyst for synthesizing pyrano[2,3-d]pyrimidine scaffolds under visible light. frontiersin.org The mechanism often involves a photoinduced-electron transfer (PET) pathway. frontiersin.org Given that 3-amino-10H-acridine-9-thione possesses both the core acridine structure and an amino group, it is highly plausible that it can function as a photosensitizer. The thione group (C=S) may also influence the photophysical properties, potentially affecting the efficiency of intersystem crossing to the triplet state, which is often crucial for photosensitization processes.

The environmental photochemistry of molecules containing amino groups has been a subject of study, as these functional groups can be susceptible to transformation through both direct light absorption and indirect processes involving reactive oxygen species. nih.gov This inherent photochemical reactivity of the amino group, combined with the established photosensitizing ability of the acridine core, positions 3-amino-10H-acridine-9-thione as a strong candidate for applications in photoredox catalysis and other light-induced chemical transformations.

Table 2: Photosensitizing Properties of Representative Acridine Derivatives

| Photosensitizer | Type/Class | Noted Application/Mechanism | Reference |

| 9-Phenylacridine | Acridine Derivative | Evaluated for phototoxicity and potential as a photosensitizer upon UVA exposure. tandfonline.com | tandfonline.com |

| Acridine Orange | Aminoacridine Dye | Functions as a photosensitizer, with efficiency enhanced in acidic environments. bohrium.com | bohrium.com |

| Proflavine | Aminoacridine | Used as a biocatalyst via a photoinduced-electron transfer (PET) pathway. frontiersin.org | frontiersin.org |

| Acridine | Parent Heterocycle | Confirmed photosensitizing propensity in control experiments for DNA damage studies. researchgate.net | researchgate.net |

Integration into Novel Materials and Functional Polymers

The molecular structure of 3-amino-10H-acridine-9-thione, featuring reactive amino (-NH2) and thione (C=S) groups, makes it a valuable building block for the synthesis of novel materials and functional polymers. These functional groups provide sites for covalent bonding, allowing the acridine unit to be incorporated into larger molecular architectures or polymer chains.

A direct precedent for this application exists with a closely related compound, 3,6-bis(dimethylamino)acridine-9(10H)-thione, which has been used to synthesize new acridine-based dyes through a condensation reaction. bohrium.com This demonstrates that the amino and acridine-thione moieties can be successfully integrated into larger functional molecules, such as dyes, which have applications in textiles and as UV absorbers. bohrium.com

The amino group is particularly versatile for polymer synthesis. It can serve as a starting point for various polymerization techniques or be used in post-polymerization modification. tandfonline.com For example, it can react with compounds like maleic anhydride (B1165640) to form new monomers that can then be polymerized. ekb.eg The ability to create functional polymers from monomers containing specific chemical structures is a fundamental strategy in material science. gatech.edu By treating 3-amino-10H-acridine-9-thione as a functional monomer, it could be integrated into polymers to impart specific properties, such as fluorescence, photo-responsiveness, or metal-chelating abilities, derived from the acridine-thione core.

Table 3: Functional Groups of 3-Amino-10H-acridine-9-thione for Material Synthesis

| Functional Group | Potential Reaction for Integration | Resulting Linkage/Structure | Potential Application |

| Amino (-NH2) | Reaction with acid anhydrides, acyl chlorides, or isocyanates. | Amide, imide, or urea (B33335) linkages. | Creation of functional polyamides, polyimides, or polyureas. |

| Amino (-NH2) | Use in multi-component reactions (e.g., Biginelli or Hantzsch type). | Incorporation into complex heterocyclic polymer side chains. | Synthesis of polymers with diverse functionalities for screening. rsc.org |

| Thione (C=S) | Thionation reactions or coordination with metal ions. | Formation of sulfur-containing heterocycles or metallopolymers. | Materials with unique optical or electronic properties. |

| Acridine Ring | π-π stacking interactions. | Self-assembly into supramolecular polymers or ordered films. | Development of organic semiconductors or fluorescent sensors. |

Emerging Research Frontiers and Future Directions for 3 Amino 10h Acridine 9 Thione

Development of Next-Generation Derivatized Molecules with Enhanced Specificity

The core structure of 3-amino-10H-acridine-9-thione provides a versatile platform for chemical modification to create next-generation molecules with improved biological activity and target specificity. Researchers are actively synthesizing new derivatives to enhance their therapeutic potential. if-pan.krakow.plijddr.in

A key strategy involves the creation of hybrid molecules. For instance, combining the acridine (B1665455) structure with other pharmacologically active moieties like triazoles has yielded compounds with significant anticancer properties. nih.gov These hybrid compounds often exhibit enhanced efficacy compared to their parent molecules. nih.gov The planar tricyclic system of acridine is crucial for its ability to intercalate with DNA, a primary mechanism for its anticancer effects. if-pan.krakow.plnih.gov

Recent research has focused on creating derivatives with specific substitutions on the acridine ring to modulate their activity. For example, the synthesis of 3,9-disubstituted acridines has been a subject of interest, with studies indicating their potential as potent inhibitors of enzymes like topoisomerase. mdpi.com The introduction of various functional groups, such as amino acid residues or electron-withdrawing/donating groups, can significantly alter the biological properties of the resulting molecules. google.com

Furthermore, the development of spiro-acridine derivatives represents another promising avenue. These compounds, featuring a spiro ring attached to the C-9 carbon of the acridine, have demonstrated DNA binding capacity and antiproliferative activity against tumor cell lines. researchgate.net

The following table summarizes some of the derivatized molecules and their observed activities:

| Derivative Type | Example Compound/Series | Key Findings |

| Acridine-Triazole Hybrids | Acridinyl ligands 8-10 | Showed 60-97% cancer cell growth inhibition; induced cell cycle arrest at G2/M phase. nih.gov |

| 3,9-Disubstituted Acridines | Derivatives 17a-17j | Demonstrated inhibition of both topoisomerase I and topoisomerase IIα. mdpi.com |

| Spiro-Acridines | Spiro[dihydroacridine-9′(10′H),5-imidazolidine]-2-thiones | Spontaneous cyclization to form novel acridine spirocycles. researchgate.net |

| Acridine Thiosemicarbazones | (E)-1-(1-(acridin-9-yl)ethylidene)-4-propylthiosemicarbazide | Moderate inhibitory effects against Topoisomerase I. researchgate.net |

Advanced Computational Design for Targeted Molecular Function

Computational chemistry and molecular modeling are playing an increasingly vital role in the rational design of 3-amino-10H-acridine-9-thione derivatives with specific biological functions. These in silico methods allow researchers to predict how modifications to the core structure will affect the molecule's interaction with its biological target, thereby guiding synthetic efforts toward more promising candidates.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netexaly.com For instance, docking studies have been employed to understand the interaction of acridine derivatives with topoisomerase enzymes, which are critical for DNA replication and are major targets for anticancer drugs. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonding and π-π stacking, that are essential for the compound's inhibitory activity. nih.gov

Molecular dynamics (MD) simulations provide further insights by simulating the movement of the ligand-protein complex over time. This can help to assess the stability of the binding and identify the optimal orientation of the derivative within the binding site for effective intercalation with DNA bases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. By correlating the physicochemical properties of a series of compounds with their biological activity, QSAR can help identify the key molecular features that contribute to potency and selectivity. researchgate.net

The use of these computational tools accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, saving time and resources.

Exploration of New Biological Targets and Pathways

While the ability of acridine derivatives to intercalate DNA and inhibit topoisomerases is well-established, current research is expanding to identify novel biological targets and pathways for 3-amino-10H-acridine-9-thione and its analogs. if-pan.krakow.plcardiff.ac.uk This diversification of targets could lead to new therapeutic applications beyond cancer treatment.

One area of active investigation is the inhibition of kinases. Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, have been identified as potential targets for acridine derivatives. nih.govcardiff.ac.uk For example, 3-amino-10H-acridine-9-thione (referred to as 3-ATA in some literature) has been noted as a selective inhibitor of CDK4. chemicalbook.com

Telomerase, an enzyme crucial for maintaining the length of telomeres and implicated in cellular immortality in cancer, is another promising target. nih.govcardiff.ac.uk The inhibition of telomerase by acridine compounds could represent a powerful anticancer strategy.

Beyond cancer, researchers are exploring the potential of acridine derivatives in other therapeutic areas. Studies have shown that some acridine compounds possess antimalarial, antiviral, antibacterial, and antifungal properties. ijddr.inopenmedicinalchemistryjournal.comsemanticscholar.org This suggests that the acridine scaffold could be adapted to target a wide range of pathogens and diseases. For instance, certain 9-aminoacridine (B1665356) derivatives have shown significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. openmedicinalchemistryjournal.comsemanticscholar.org

The following table highlights some of the explored biological targets for acridine derivatives:

| Biological Target | Therapeutic Area | Key Findings |

| Topoisomerases (I and II) | Cancer | Acridine derivatives act as potent inhibitors. if-pan.krakow.plnih.govmdpi.comcardiff.ac.uk |

| Cyclin-Dependent Kinases (CDKs) | Cancer | 3-amino-10H-acridine-9-thione is a selective CDK4 inhibitor. cardiff.ac.ukchemicalbook.com |

| Telomerase | Cancer | Inhibition of telomerase is a potential anticancer mechanism. nih.govcardiff.ac.uk |

| Plasmodium falciparum | Malaria | Certain derivatives show activity against drug-resistant strains. openmedicinalchemistryjournal.comsemanticscholar.org |

| Various Bacteria and Fungi | Infectious Diseases | Acridine compounds have demonstrated antimicrobial and antifungal activity. ijddr.in |

Integration with High-Throughput Screening and Omics Technologies

The integration of high-throughput screening (HTS) and "omics" technologies is set to revolutionize the discovery and development of new drugs based on the 3-amino-10H-acridine-9-thione scaffold. These advanced methodologies allow for the rapid evaluation of large libraries of compounds and provide a comprehensive understanding of their biological effects.

HTS enables the automated testing of thousands of chemical compounds for their ability to modulate a specific biological target or pathway. biorxiv.org This approach is particularly valuable for screening libraries of newly synthesized 3-amino-10H-acridine-9-thione derivatives to quickly identify lead compounds with desired activities. cardiff.ac.ukbiorxiv.org For example, HTS assays can be designed to identify inhibitors of specific enzymes like kinases or to screen for compounds that are cytotoxic to particular cancer cell lines. cardiff.ac.uk

Omics technologies, such as genomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell or organism in response to a drug candidate. By analyzing changes in gene expression (genomics), protein levels (proteomics), or metabolic profiles (metabolomics), researchers can gain a deeper understanding of the mechanism of action of a compound. This information is crucial for identifying its primary targets, understanding potential off-target effects, and discovering biomarkers that could predict patient response in a clinical setting.

The combination of HTS and omics technologies creates a powerful platform for drug discovery. HTS can rapidly identify active compounds, and subsequent omics studies can then elucidate their mechanisms of action in detail. This integrated approach can significantly accelerate the translation of promising lead compounds from the laboratory to the clinic.

Q & A

Q. Key Parameters :

What spectroscopic and analytical methods are most reliable for characterizing 3-amino-10H-acridine-9-thione?

Basic Research Question

A multi-technique approach is essential:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding (e.g., thione tautomerism). highlights δ 6.5–8.5 ppm aromatic signals and δ 160–180 ppm carbonyl/thione carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (226.297 g/mol, C13H10N2S) and fragmentation patterns .

- IR Spectroscopy : Detects N–H stretches (~3400 cm⁻¹) and C=S vibrations (~1200 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios to confirm purity (e.g., ±0.3% tolerance) .

Data Cross-Validation : Discrepancies between NMR and HRMS (e.g., unexpected adducts) require revisiting synthesis conditions or repeating under inert atmospheres .

How can researchers resolve contradictions in spectral data for 3-amino-10H-acridine-9-thione derivatives?

Advanced Research Question

Contradictions often arise from tautomerism or solvent effects:

- Tautomeric Equilibrium : The thione (C=S) and thiol (C–SH) forms may coexist, altering NMR/IR profiles. Use deuterated DMSO to stabilize dominant tautomers .

- Solvent-Induced Shifts : Polar solvents (e.g., D2O) broaden NH peaks; non-polar solvents (CDCl3) enhance resolution. Compare spectra across solvents for consistency .

- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths (e.g., C=S vs. C–SH) .

Case Study : reports Rf variations in TLC due to solvent polarity—dichloromethane/ethyl acetate mixtures improve separation of thione derivatives .

What strategies optimize the compound’s application in acid-base titration or photophysical studies?

Advanced Research Question

- Acid-Base Indicators : Derivatives like 10-hydroxydecahydroacridinedione () show pH-dependent UV-Vis shifts. Modify substituents (e.g., –OCH3, –NH2) to tune pKa (e.g., 4-hydroxy-3-methoxy groups enhance sensitivity in acidic media) .

- Photophysical Tuning : Introduce electron-donating groups (e.g., –NH2) to redshift absorption/emission. Time-resolved fluorescence assays quantify excited-state lifetimes .

Q. Experimental Design :

| Objective | Methodology | Key Variables |

|---|---|---|

| pKa Determination | Potentiometric titration in MeOH/H2O | Ionic strength, temperature |

| Fluorescence Quantum Yield | Integrate emission spectra vs. reference (e.g., quinine sulfate) | Excitation wavelength, solvent |

How should safety protocols be tailored for handling 3-amino-10H-acridine-9-thione?

Basic Research Question

- Hazard Mitigation : Use fume hoods for synthesis (irritant dust/inhalation risk). Skin/eye contact requires immediate rinsing (15+ minutes with water) .

- First Aid : For ingestion, do not induce vomiting; administer activated charcoal .

- Storage : Airtight containers in dark, dry conditions to prevent thione oxidation .

What frameworks guide experimental design for novel derivatives of this compound?

Advanced Research Question

- Milestone Planning : Define objectives (e.g., substituent effects on bioactivity), allocate tasks (synthesis, characterization, assays), and set timelines ().

- Data Triangulation : Combine NMR, HRMS, and computational modeling (e.g., DFT for tautomer stability) to validate structures .

- Failure Analysis : Document unexpected results (e.g., low yields in Knoevenagel reactions) and test hypotheses (e.g., moisture sensitivity of reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.